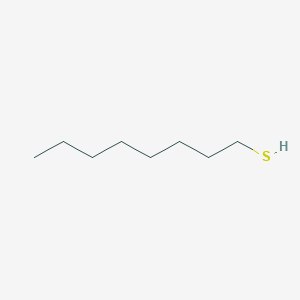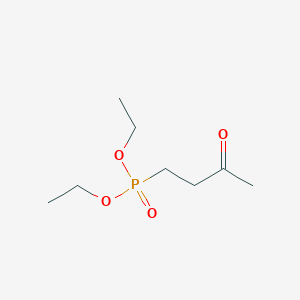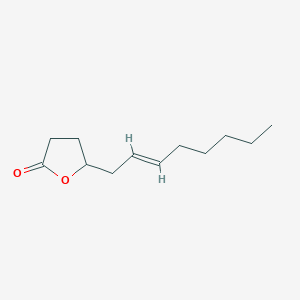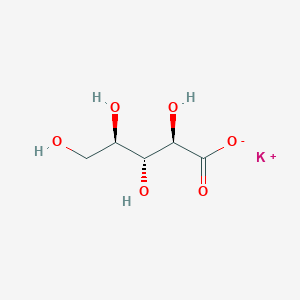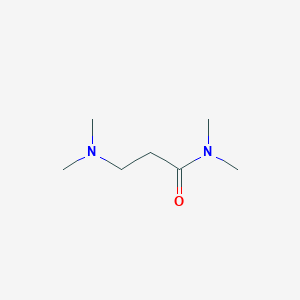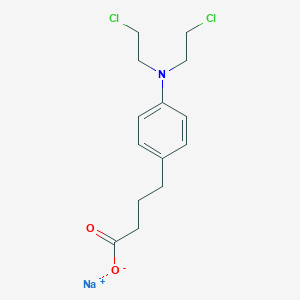
Chlorambucil sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Cyclidrol peut être synthétisé par l’hydratation de la carvone. La réaction implique l’addition d’eau à la double liaison de la carvone, ce qui conduit à la formation de Cyclidrol. Cette réaction nécessite généralement des conditions acides ou basiques pour se dérouler efficacement.
Méthodes de production industrielle : Dans les milieux industriels, le Cyclidrol est produit par l’hydratation catalytique de la carvone à l’aide d’un catalyseur approprié. La réaction est effectuée dans un environnement contrôlé pour garantir un rendement élevé et la pureté du produit. Le processus implique l’utilisation de réacteurs à grande échelle et la surveillance continue des paramètres de la réaction pour optimiser la production.
Analyse Des Réactions Chimiques
Types de réactions : Le Cyclidrol subit diverses réactions chimiques, notamment :
Oxydation : Le Cyclidrol peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Il peut être réduit pour former des alcools ou d’autres dérivés réduits.
Substitution : Le Cyclidrol peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers réactifs, y compris les halogènes et les acides, peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Le Cyclidrol a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme matière première pour la synthèse d’autres composés.
Biologie : Étudié pour ses effets sur la sécrétion et le dégagement du mucus dans les maladies respiratoires.
Médecine : Utilisé dans le traitement des maladies bronchopulmonaires pour améliorer le dégagement du mucus.
Industrie : Employé dans la production de produits pharmaceutiques et d’autres produits chimiques.
Applications De Recherche Scientifique
Cyclidrol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on mucus secretion and clearance in respiratory diseases.
Medicine: Used in the treatment of bronchopulmonary diseases to improve mucus clearance.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Le Cyclidrol exerce ses effets en diminuant la viscosité du mucus, ce qui facilite son élimination des voies respiratoires. Il agit sur le mucus en brisant les liaisons disulfures dans la mucine, le principal composant du mucus. Cela entraîne l’amincissement du mucus, ce qui le rend plus facile à expulser du système respiratoire .
Comparaison Avec Des Composés Similaires
Le Cyclidrol est unique en sa capacité à réduire efficacement la viscosité du mucus. Des composés similaires comprennent :
N-acétylcystéine : Un autre agent mucolytique qui décompose le mucus en perturbant les liaisons disulfures.
Bromhexine : Un mucolytique qui améliore le dégagement du mucus en augmentant la production de mucus séreux.
Ambroxol : Un métabolite de la bromhexine qui agit également comme un mucolytique et un expectorant.
Le Cyclidrol se distingue par son mécanisme d’action spécifique et son efficacité à réduire la viscosité du mucus, ce qui en fait un composé précieux dans le traitement des maladies respiratoires.
Propriétés
Numéro CAS |
1030-06-4 |
|---|---|
Formule moléculaire |
C14H18Cl2NNaO2 |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
sodium;4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C14H19Cl2NO2.Na/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19;/h4-7H,1-3,8-11H2,(H,18,19);/q;+1/p-1 |
Clé InChI |
MXPCUEIEUDJYAC-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
SMILES isomérique |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
Key on ui other cas no. |
1030-06-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


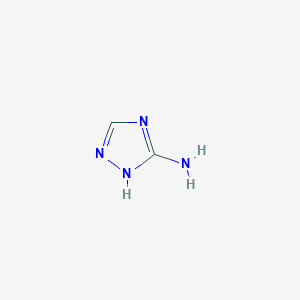

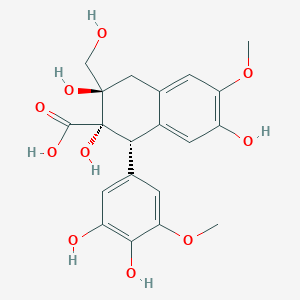
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)



